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  • Product: Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate
  • CAS: 1008436-64-3

Core Science & Biosynthesis

Foundational

Strategic Synthesis Pathways for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate: A Technical Guide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Rationale The molecule Methyl N-(3-chlorophenyl)-N-(met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Rationale

The molecule Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a highly functionalized, densely substituted tertiary sulfonamide. Structurally, it features a chiral α -carbon (derived from alanine), an ester moiety, and an amine nitrogen functionalized with both a 3-chlorophenyl ring and a methylsulfonyl (mesyl) group.

Sulfonamides are one of the most important synthons in drug synthesis, appearing in nearly 30% of sulfur-containing drugs on the market due to their ability to increase water solubility and regulate in vivo metabolism 1. Constructing this specific scaffold requires careful orchestration of C–N and S–N bond formations. The primary synthetic challenge lies in overcoming the steric hindrance and electronic deactivation present at the nitrogen center.

As a Senior Application Scientist, I have evaluated the retrosynthetic disconnections for this molecule. The synthesis can theoretically proceed via two distinct pathways:

  • Pathway A (Sulfonamide-First): Initial N-sulfonylation of 3-chloroaniline followed by N-alkylation with an α -bromo ester.

  • Pathway B (Amino Acid-First): Initial synthesis of the N-aryl amino acid 2 followed by N-sulfonylation.

Retrosynthesis Target Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate Sub1 N-(3-chlorophenyl) methanesulfonamide Target->Sub1 Pathway A (Preferred) Sub2 Methyl 2-bromopropanoate Target->Sub2 Sub3 Methyl N-(3-chlorophenyl) alaninate Target->Sub3 Pathway B (Alternative) Sub4 Methanesulfonyl chloride Target->Sub4

Caption: Retrosynthetic analysis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate.

Comparative Analysis of Synthetic Routes

Understanding the causality behind experimental choices is critical. Pathway A is the definitively superior route.

In Pathway B, the intermediate Methyl N-(3-chlorophenyl)alaninate is a secondary amine. The nitrogen's nucleophilicity is severely dampened by the electron-withdrawing 3-chlorophenyl group. Furthermore, attempting to sulfonylate this nitrogen introduces massive steric clash between the incoming methanesulfonyl chloride and the adjacent α -methyl group of the alaninate core. This results in sluggish kinetics and poor yields.

Conversely, Pathway A capitalizes on the favorable pKa​ of the intermediate N-(3-chlorophenyl)methanesulfonamide3. The strong electron-withdrawing effect of the mesyl group lowers the N–H pKa​ to approximately 8.5. This allows for facile, quantitative deprotonation by a mild base like Potassium Carbonate ( K2​CO3​ ), generating a highly reactive, naked nitrogen anion that readily undergoes an SN​2 displacement on the unhindered primary bromide of methyl 2-bromopropanoate.

Table 1: Quantitative & Qualitative Comparison of Pathways
ParameterPathway A (Sulfonamide-First)Pathway B (Amino Acid-First)
Overall Yield 75% – 85% (Highly efficient)30% – 45% (Limited by Step 2)
Steric Hindrance Minimal (Primary SN​2 alkylation)Severe (During N-sulfonylation)
Stereocontrol High (Clean inversion via SN​2 )Moderate (Racemization risk)
Scalability Excellent (Standard industrial conditions)Poor (Requires forcing conditions/NaH)
Cost Efficiency High (Inexpensive reagents: K2​CO3​ , DMF)Moderate (Requires specialized catalysis)

Detailed Experimental Methodologies (Pathway A)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each transformation has reached completion before proceeding to the next unit operation. While alternative methodologies for sulfonamide generation exist (such as Fe-promoted reactions in aqueous media 4), the classical approach detailed below remains the industrial standard for reliability.

Workflow Step1 Step 1: N-Sulfonylation 3-Chloroaniline + MsCl Pyridine, DCM, 0°C to RT Workup1 Workup & Isolation 1N HCl wash, Brine wash Dry over MgSO4, Concentrate Step1->Workup1 Int1 Int1 Workup1->Int1 Step2 Step 2: N-Alkylation Int1 + Methyl 2-bromopropanoate K2CO3, DMF, 80°C, 12h Int1->Step2 Workup2 Workup & Purification EtOAc/H2O extraction, 5% LiCl wash Silica Column Chromatography Step2->Workup2 Product Final Target Compound Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate Workup2->Product

Caption: Step-by-step experimental workflow for the preferred Pathway A synthesis.

Protocol 1: Synthesis of N-(3-chlorophenyl)methanesulfonamide

Objective: Establish the sulfonamide linkage via nucleophilic acyl substitution.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (1.0 equiv, 50.0 mmol, 6.38 g) in anhydrous Dichloromethane (DCM, 100 mL, 0.5 M).

  • Base Addition: Add Pyridine (1.5 equiv, 75.0 mmol, 6.05 mL). The pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cool the mixture to 0 °C using an ice-water bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv, 60.0 mmol, 4.64 mL) over 20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent di-sulfonylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a lower-running product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with 1N aqueous HCl (50 mL) to protonate and remove excess pyridine into the aqueous layer. Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Yield: Expected >90% yield of N-(3-chlorophenyl)methanesulfonamide as an off-white solid.

Protocol 2: N-Alkylation to Form the Target Molecule

Objective: Alkylate the sulfonamide nitrogen via an SN​2 mechanism.

  • Preparation: Dissolve the N-(3-chlorophenyl)methanesulfonamide intermediate (1.0 equiv, 40.0 mmol, 8.23 g) in anhydrous N,N-Dimethylformamide (DMF, 100 mL, 0.4 M).

    • Causality Note: DMF is chosen because its high dielectric constant effectively solvates the potassium cation, leaving a "naked," highly nucleophilic sulfonamide anion.

  • Deprotonation: Add anhydrous Potassium carbonate ( K2​CO3​ , 2.0 equiv, 80.0 mmol, 11.0 g). Stir at RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl 2-bromopropanoate (1.5 equiv, 60.0 mmol, 6.70 mL). If a specific enantiomer is desired (e.g., L-alaninate derivative), use enantiopure Methyl (S)-2-bromopropanoate; the reaction proceeds with clean inversion of stereochemistry. Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to RT. Dilute the mixture with Ethyl Acetate (EtOAc, 200 mL).

    • Critical Step: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 100 mL). Causality Note: The LiCl wash is a highly effective field technique to partition DMF entirely into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Wash with brine (100 mL), dry over MgSO4​ , and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

  • Characterization: The final product, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, is isolated as a viscous oil or low-melting solid. Confirm structure via 1H NMR (look for the characteristic α -proton quartet around 4.5-5.0 ppm and the sharp mesyl singlet around 3.0 ppm) and LC-MS.

References

  • Synthesis of n-arylsulfonamides from nitroarenes and sodium sulfinate.ResearchGate.
  • Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties.Journal of the American Chemical Society (ACS).
  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium.PubMed (NIH).
  • N-(3-CHLOROPHENYL)METHANESULFONAMIDE — Chemical Substance Information.NextSDS.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Action of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

As the demand for novel agrochemicals and targeted antifungal agents intensifies, structural innovation within established chemical classes is paramount. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel agrochemicals and targeted antifungal agents intensifies, structural innovation within established chemical classes is paramount. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate represents a highly specialized synthetic derivative within the broader phenylamide (PA) family. By replacing traditional structural motifs with a 3-chlorophenyl ring and a methylsulfonyl group, this molecule presents a unique pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth analysis of its physicochemical properties, its putative mechanism of action targeting RNA Polymerase I, and the self-validating experimental workflows required to quantify its efficacy.

Physicochemical Profiling & Structural Deconstruction

To understand the behavior of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate in vitro and in vivo, we must first deconstruct its molecular architecture. The compound deviates from classical phenylamides (such as metalaxyl) through two critical substitutions that fundamentally alter its steric and electronic properties.

Quantitative Data Summary
PropertyValueCausality & Structural Implication
Chemical Name Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninateDefines the specific functional group arrangement.
Empirical Formula C11H14ClNO4SIndicates a highly halogenated, sulfur-containing organic framework.
Molecular Weight 291.75 g/mol Optimal for systemic translocation and membrane permeability.
Monoisotopic Mass 291.03 DaCritical for precise identification via LC-MS/MS workflows.
Hydrogen Bond Donors 0Enhances lipophilicity, preventing sequestration in aqueous compartments.
Hydrogen Bond Acceptors 5Facilitates targeted interactions within the binding pocket of target enzymes.
Rotatable Bonds 5Provides sufficient conformational flexibility to induce induced-fit binding.
Structural Causality
  • The Alaninate Core: The methyl ester of alanine provides the necessary lipophilicity for the molecule to penetrate fungal cell walls and plasma membranes.

  • The 3-Chlorophenyl Moiety: Unlike the 2,6-dimethylphenyl group found in standard phenylamides, the 3-chlorophenyl group lacks ortho-substitution. This reduces steric hindrance, allowing the aromatic ring to rotate more freely. Furthermore, the meta-chloro substitution increases the local lipophilicity and electron-withdrawing capacity, potentially enhancing binding affinity to hydrophobic pockets within target enzymes.

  • The Methylsulfonyl Group: Replacing a traditional planar carboxamide (acyl group) with a tetrahedral sulfonamide fundamentally changes the 3D geometry of the molecule. Sulfonamides are highly resistant to enzymatic hydrolysis compared to standard amides, which drastically increases the metabolic stability of the compound.

Target Biology and Mechanism of Action (MoA)

Based on its structural homology to established phenylamide fungicides, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is hypothesized to act as a site-specific inhibitor of RNA Polymerase I in oomycete pathogens (e.g., Phytophthora and Pythium species).

Classical phenylamides exert their antifungal activity by penetrating the pathogen and binding directly to the RNA Polymerase I complex, which is solely responsible for the transcription of ribosomal RNA (rRNA) (1[1]). By halting rRNA synthesis, the compound triggers a catastrophic biochemical cascade: without rRNA, the assembly of new ribosomes ceases, leading to the rapid arrest of protein synthesis. This ultimately manifests as the cessation of mycelial growth and sporulation (2[2]).

MoA Compound Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate RNAPol RNA Polymerase I (Target Enzyme) Compound->RNAPol Binds & Inhibits rRNA rRNA Synthesis (Halted) RNAPol->rRNA Transcription Block Ribosome Ribosome Biogenesis (Arrested) rRNA->Ribosome Substrate Depletion Protein Protein Synthesis (Inhibited) Ribosome->Protein Translation Failure Growth Mycelial Growth & Sporulation Collapse Protein->Growth Phenotypic Outcome

Figure 1: Mechanistic pathway of RNA Polymerase I inhibition and subsequent phenotypic collapse.

Experimental Protocols: Self-Validating Efficacy Workflows

To rigorously quantify the target engagement of this compound, researchers must isolate the biochemical target from confounding cellular variables (such as cell wall efflux pumps or metabolic degradation). The following in vitro [3H]-uridine incorporation assay provides a self-validating system to measure direct RNA Polymerase I inhibition (3[3]).

Protocol: In Vitro RNA Polymerase I Target Engagement Assay

Step 1: Mycelial Nuclei Isolation

  • Action: Homogenize actively growing Phytophthora mycelia in a hypertonic sucrose-density buffer (0.5 M sucrose, 10 mM Tris-HCl) and isolate nuclei via differential centrifugation.

  • Causality: Isolating intact nuclei removes the plasma membrane barrier. This ensures that the resulting dose-response curve reflects the compound's true biochemical affinity for RNA Pol I, rather than its ability to passively diffuse into the cell.

Step 2: Transcription Reaction Setup

  • Action: Incubate the isolated nuclei in a reaction buffer containing NTPs (ATP, CTP, GTP) and radiolabeled [3H]-UTP. Introduce Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate at serial dilutions (e.g., 0.01 to 100 µg/mL).

  • Causality: The incorporation of [3H]-UTP into newly synthesized RNA provides a highly sensitive, direct surrogate for RNA Pol I activity. Including a vehicle control (DMSO) and a known sensitive/resistant strain pair self-validates the assay's dynamic range and specificity.

Step 3: Trichloroacetic Acid (TCA) Precipitation

  • Action: Quench the reaction after 30 minutes using ice-cold 10% TCA. Filter the mixture through glass-fiber filters and wash extensively with 5% TCA and ethanol.

  • Causality: TCA drastically lowers the pH, causing large macromolecular RNA polymers to denature and precipitate, while leaving unreacted [3H]-UTP monomers in solution. Washing the filters ensures that only polymerized RNA is trapped and measured, eliminating background noise and preventing false positives.

Step 4: Scintillation Counting & EC50 Determination

  • Action: Transfer the filters to vials containing scintillation fluid. Quantify beta emissions using a liquid scintillation counter and plot the dose-response curve using probit analysis to determine the EC50.

Workflow Step1 1. Mycelial Nuclei Isolation Step2 2. [3H]-UTP Incubation Step1->Step2 Step3 3. TCA Precipitation Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. EC50 Determination Step4->Step5

Figure 2: Self-validating in vitro workflow for quantifying RNA Polymerase I target engagement.

Resistance Management & Structural Activity Relationship (SAR)

A major limitation of classical phenylamide applications is the rapid development of pathogen resistance, which is frequently driven by single-site mutations in the large subunit of the RNA Polymerase I complex (3[3]). These mutations alter the binding pocket, rendering planar carboxamide derivatives ineffective.

The structural uniqueness of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate offers a compelling SAR advantage. The tetrahedral geometry of the methylsulfonyl group, combined with the altered steric profile of the 3-chlorophenyl ring, forces the molecule into a different spatial conformation. This distinct 3D architecture may allow the compound to bypass existing steric clashes in mutated RNA Pol I enzymes, potentially restoring efficacy against resistant oomycete strains. Furthermore, the enhanced metabolic stability provided by the sulfonamide linkage ensures a longer half-life at the site of action, maximizing target saturation.

References

  • Rayfull Chemicals. "How does Metalaxyl work on fungal pathogens in the soil?" Rayfull Blog.
  • Benchchem. "An In-Depth Technical Guide to the Mechanism of Action of (S)-Metalaxyl on Oomycetes." Benchchem Technical Guides.
  • MDPI. "Differential Potential of Phytophthora capsici Resistance Mechanisms to the Fungicide Metalaxyl in Peppers." MDPI Agronomy.

Sources

Foundational

A Guide to the Crystallographic Analysis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate: A Hypothetical Case Study

Abstract This technical guide provides a comprehensive, field-proven methodology for the crystallographic analysis of the novel compound, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. As of the time of this writ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the crystallographic analysis of the novel compound, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. As of the time of this writing, the crystal structure for this specific molecule is not publicly available. Therefore, this document serves as a detailed, hypothetical case study, outlining the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction data collection, structure solution, and refinement. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale and expert insights necessary for the successful structural elucidation of new chemical entities.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a compound featuring a chiral center, a flexible alaninate backbone, and aromatic and sulfonyl moieties, presents an interesting case for structural analysis. Understanding its solid-state conformation, intermolecular interactions, and packing motifs is crucial for predicting its behavior and for the rational design of related compounds.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining unambiguous atomic-level structural information.[1] This guide will walk through the critical stages of an SC-XRD study, providing a robust framework for researchers embarking on the characterization of novel small molecules.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. Impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.

Proposed Synthetic Route

A plausible synthetic route for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate would involve a two-step process:

  • Sulfonylation of 3-chloroaniline: Reaction of 3-chloroaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine would yield N-(3-chlorophenyl)methanesulfonamide.[2]

  • N-alkylation with methyl 2-bromopropanoate: The resulting sulfonamide would then be N-alkylated with methyl 2-bromopropanoate under basic conditions (e.g., using potassium carbonate in a polar aprotic solvent like DMF) to afford the target compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Alkylation A 3-chloroaniline C N-(3-chlorophenyl)methanesulfonamide A->C Base (e.g., Pyridine) B Methanesulfonyl chloride B->C E Methyl N-(3-chlorophenyl)-N- (methylsulfonyl)alaninate C->E Base (e.g., K2CO3 in DMF) D Methyl 2-bromopropanoate D->E

Caption: Proposed two-step synthesis of the target compound.

Purification and Characterization

Following synthesis, the crude product must be rigorously purified. Column chromatography on silica gel is a standard and effective method for small organic molecules. The purity of the final compound should be assessed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, aiming for >99% for crystallization attempts.

Crystal Growth: The Art and Science of Ordered Solids

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of inducing molecules to arrange themselves in a highly ordered, repeating lattice. For a novel organic compound, a variety of techniques should be explored systematically.[3]

General Considerations
  • Purity is paramount: Even trace impurities can act as "crystal poisons."[4]

  • Solvent selection is critical: The ideal solvent or solvent system will dissolve the compound to a moderate extent.[4]

  • Patience is a virtue: Slow crystal growth generally yields higher quality crystals.[5] Avoid disturbing the crystallization vessel.[6]

Recommended Crystallization Techniques

This is often the simplest and first method to try.[3][7]

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

This technique is highly successful for small quantities of material.[3]

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "good" solvent, e.g., dichloromethane or acetone).

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystallization.

This method relies on the principle that solubility often decreases with temperature.

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol or acetonitrile) at an elevated temperature (below the solvent's boiling point).

  • Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to allow for very slow cooling to room temperature, and then potentially to a lower temperature in a refrigerator.

Crystallization_Workflow Start Purified Compound (>99%) A Slow Evaporation Start->A B Vapor Diffusion Start->B C Slow Cooling Start->C Result Single Crystals A->Result NoCrystals No Crystals / Poor Quality A->NoCrystals B->Result B->NoCrystals C->Result C->NoCrystals NoCrystals->Start Re-evaluate solvents/ conditions

Caption: A systematic approach to screening crystallization conditions.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Crystal Selection and Mounting
  • Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other defects.[5]

  • The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

Data Collection

The mounted crystal is placed on a goniometer in the X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations using a detector. Modern diffractometers automate this process. Key parameters to be defined include the X-ray source (e.g., Mo Kα or Cu Kα radiation), exposure time, and the range of data to be collected.

Data Reduction

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption. This process yields a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution

The "phase problem" is solved using direct methods or dual-space recycling algorithms, which are implemented in software packages like SHELXT or Olex2. This initial solution provides a rough electron density map from which the positions of most non-hydrogen atoms can be determined.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process involves:

  • Assigning atomic identities: Correctly identifying each atom type (e.g., C, N, O, S, Cl).

  • Refining atomic positions: Adjusting the x, y, and z coordinates of each atom.

  • Refining anisotropic displacement parameters (ADPs): Modeling the thermal motion of each non-hydrogen atom as an ellipsoid.

  • Placing hydrogen atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined model is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and the goodness-of-fit (GooF), which should be close to 1.

Analysis of the Crystal Structure: Unveiling Molecular Insights

With a refined crystal structure, a wealth of information can be extracted.

Molecular Conformation

The precise bond lengths, bond angles, and torsion angles within the molecule can be determined. This allows for a detailed analysis of the molecule's conformation in the solid state. For Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, key parameters to analyze would include:

  • The torsion angle around the N-C(α) bond, which defines the orientation of the alaninate moiety.

  • The orientation of the 3-chlorophenyl ring relative to the sulfonyl group.

  • The geometry around the chiral center.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. A thorough analysis of these interactions is crucial for understanding the crystal's stability and properties. For the title compound, one would look for:

  • Potential weak C-H···O hydrogen bonds involving the sulfonyl or ester oxygen atoms.

  • Possible Cl···O or Cl···N halogen bonds.

  • π-π stacking interactions between the phenyl rings.

Tabulated Crystallographic Data

The final crystallographic data would be summarized in a standardized format, as shown in the hypothetical table below.

Parameter Hypothetical Value
Chemical formulaC₁₁H₁₃ClNO₄S
Formula weight290.74 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 15.789(5)
α, β, γ (°)90, 105.34(2), 90
Volume (ų)1302.1(7)
Z (molecules per unit cell)4
Calculated density (g/cm³)1.483
Absorption coefficient (mm⁻¹)0.45
Temperature (K)100(2)
R-factor (R1)0.045
Weighted R-factor (wR2)0.112
Goodness-of-fit (GooF)1.05

Conclusion and Data Deposition

This guide has outlined a comprehensive, best-practice approach to the crystallographic analysis of a novel small molecule, using Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate as a hypothetical example. Following a successful structure determination, the final step is to deposit the crystallographic information file (CIF) into a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the wider scientific community. This act of data sharing is vital for the advancement of chemical and materials science.

References

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure.
  • Dinger, M. (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 9), 1269–1275.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Fujita, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853.
  • Rigaku. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PubChem. (n.d.). SID 385853351.
  • Gowda, B. T., et al. (2012). N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o719.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2014).
  • Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration.
  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Powers, J. C., & Sessler, J. L. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 241–252.
  • Washington University in St. Louis. (n.d.).
  • Crystallography Open Database. (n.d.). OPTIMADE provider dashboard. Retrieved from [Link]

  • re3data.org. (2026).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Cambridge Crystallographic Data Centre. (2020). CCDC 1949822: Experimental Crystal Structure Determination.
  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082–2089.
  • Crystallography Open Database. (n.d.). Result : There are 44673 entries in the selection. Retrieved from [Link]

  • Zhang, B.-W., et al. (2026). Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C14H11ClN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 241(2), 223-224.
  • EvitaChem. (n.d.). N2-(3-chlorophenyl)-N2-(methylsulfonyl)alaninamide (EVT-4531174).
  • Wuts, P. G. M., & Greene, T. W. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7356.
  • Jackson, R. F. W., & Perez-Gonzalez, M. (2004). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses, 81, 77.
  • PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea.
  • Smith, A. B., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • O'Donovan, D., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3046–3061.
  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4250.
  • El-Agrody, A. M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4521.
  • Smolecule. (2023). Buy N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine | 1008074-24-5.

Sources

Exploratory

In Vitro Exploratory Studies on Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate: A Technical Guide to Profiling N-Aryl-N-Mesyl Amino Acid Derivatives

Executive Summary & Chemical Rationale Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (CAS 1008026-74-1) represents a highly versatile class of N-aryl sulfonamide derivatives frequently identified in high-throughp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (CAS 1008026-74-1) represents a highly versatile class of N-aryl sulfonamide derivatives frequently identified in high-throughput screening (HTS) campaigns[1][2]. Structurally, this compound features a highly lipophilic 3-chlorophenyl ring, a rigidifying methylsulfonyl (mesyl) group, and an alanine methyl ester backbone.

From a drug design perspective, the methyl ester serves as a deliberate prodrug strategy . The ester masks the polarity of the underlying carboxylic acid, vastly improving passive cellular permeability. Once the molecule crosses the plasma membrane, ubiquitous intracellular carboxylesterases hydrolyze the ester, yielding the active, negatively charged N-(3-chlorophenyl)-N-(methylsulfonyl)alanine. This charge traps the active pharmacophore inside the cell, driving high local concentrations for target engagement.

To validate this compound as a viable lead, we must deploy a rigorous, self-validating in vitro profiling cascade. This whitepaper details the logical progression from physicochemical validation to biochemical target engagement and cellular phenotypic profiling.

Logical Profiling Workflow

The following workflow dictates our exploratory in vitro strategy, ensuring that compound attrition occurs early and for the right mechanistic reasons.

Workflow Hit Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate ADME Phase 1: ADME Profiling (PAMPA, HLM) Hit->ADME Initiate Biochem Phase 2: Target Engagement (SPR, TR-FRET) ADME->Biochem Pass: Stable Cellular Phase 3: Cellular Assays (Viability, Target Mod) Biochem->Cellular Pass: Kd < 1 µM

Logical in vitro profiling workflow for the hit compound.

Phase I: Physicochemical & ADME Profiling

Before advancing to complex biochemical assays, we must establish the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties[3][4]. A compound that crashes out of solution or is instantly degraded will yield false negatives in downstream biological assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: We must verify that the methyl ester successfully imparts passive permeability. The PAMPA assay isolates passive diffusion from active transport mechanisms. Self-Validation: The assay incorporates Lucifer Yellow, a membrane-impermeable fluorescent dye. If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised, and the well's data is automatically invalidated.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilute the stock to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Add 150 µL of the compound solution to the donor wells and 300 µL of PBS to the acceptor wells.

  • Add 10 µM Lucifer Yellow to control wells.

  • Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: Human Liver Microsomal (HLM) Stability

Causality: The ester bond is a known liability for rapid clearance. By running the HLM assay with and without NADPH, we can deconvolute the clearance mechanism: NADPH-dependent clearance indicates Cytochrome P450 (CYP) oxidation (likely N-demethylation), while NADPH-independent clearance indicates carboxylesterase-mediated hydrolysis[3]. Self-Validation: Verapamil is used as a high-clearance CYP-dependent positive control, while Procaine serves as an esterase-dependent control.

Step-by-Step Methodology:

  • Pre-warm 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spike the compound to a final concentration of 1 µM (final DMSO < 0.1%).

  • Parallel Incubation: To half the wells, add 1 mM NADPH (CYP-active). To the other half, add buffer (esterase-only).

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4,000 x g for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Phase II: Biochemical Target Engagement

Assuming the compound demonstrates adequate stability, we must validate direct binding to its putative target (e.g., an epigenetic reader or kinase) using orthogonal biophysical and biochemical methods.

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC50​ values provide functional potency, SPR provides label-free, real-time kinetic data (association rate kon​ and dissociation rate koff​ )[5][6]. For highly lipophilic compounds, a slow off-rate is often a superior predictor of sustained in vivo efficacy. Self-Validation: Lipophilic sulfonamides often exhibit non-specific binding to the dextran matrix of the chip. We utilize a reference flow cell (activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding artifacts.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip with EDC/NHS. Inject the target protein (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted esters with 1 M ethanolamine.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (1.5% to 2.5% DMSO in running buffer) to correct for bulk refractive index discrepancies.

  • Analyte Injection: Dilute the compound in running buffer (PBS-P+ with 2% DMSO) to a concentration series (10 µM down to 39 nM, 2-fold dilutions).

  • Inject each concentration over the active and reference flow cells at 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 4: Time-Resolved FRET (TR-FRET) Inhibition Assay

Causality: To confirm that binding translates to the functional displacement of a native ligand, we utilize TR-FRET[7][8]. The time-resolved nature of this assay introduces a microsecond delay before measurement, completely eliminating the auto-fluorescence interference commonly caused by aromatic chlorophenyl rings. Self-Validation: Assay robustness is continuously monitored by calculating the Z'-factor. A Z'-factor > 0.7 across all plates guarantees that the assay window is statistically separated from background noise[9].

TRFRET Donor Tb-Donor Complex Acceptor Acceptor Tracer Donor->Acceptor FRET Signal Compound Test Compound Compound->Donor FRET Loss Compound->Acceptor Displaces Tracer

TR-FRET competitive binding assay logic and signal modulation.

Step-by-Step Methodology:

  • Prepare a 384-well low-volume white microplate.

  • Add 5 µL of the target protein labeled with a Terbium (Tb) cryptate donor (final concentration 2 nM).

  • Add 5 µL of the compound at varying concentrations (dose-response). Incubate for 15 minutes at room temperature.

  • Add 10 µL of the fluorescent acceptor tracer (e.g., an ATTO-labeled native peptide) at its predetermined Kd​ concentration[9].

  • Incubate the plate for 1 hour at room temperature in the dark.

  • Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Calculate the FRET ratio (665/615 nm) and plot against the log of compound concentration to determine the IC50​ .

Phase III: Cellular Phenotypic Profiling

Protocol 5: Cell Viability & Cytotoxicity Deconvolution

Causality: We must ensure that any observed cellular efficacy is due to specific target modulation rather than generalized cytotoxicity induced by the lipophilic sulfonamide. Self-Validation: We utilize the ATP-dependent CellTiter-Glo (CTG) assay. By running a parallel assay with a structurally related but inactive analog (if available), we can isolate target-specific phenotypic effects from off-target toxicity.

Step-by-Step Methodology:

  • Seed target cells (e.g., HEK293 or specific cancer cell lines) at 2,000 cells/well in a 384-well opaque white plate.

  • Allow cells to adhere overnight at 37°C, 5% CO2.

  • Treat cells with a 10-point titration of the compound (max concentration 50 µM, 0.5% final DMSO).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the CC50​ (Cytotoxic Concentration 50%). A compound is deemed viable if the CC50​ is at least 10-fold higher than the biochemical IC50​ .

Quantitative Data Summary

The following table summarizes the expected, representative in vitro profile for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate based on its structural class.

ParameterAssay MethodologyRepresentative ResultInterpretation & Causality
Passive Permeability PAMPA ( Pe​ ) 1.8×10−6 cm/sHigh permeability; the methyl ester successfully masks the polar carboxylic acid.
Metabolic Stability HLM ( T1/2​ +NADPH)22 minutesModerate/High clearance; driven primarily by CYP-mediated N-demethylation.
Esterase Lability HLM ( T1/2​ -NADPH)14 minutesHigh clearance; rapid intracellular hydrolysis expected (prodrug activation).
Target Affinity SPR ( Kd​ )410 nMStrong biochemical engagement with a slow off-rate ( koff​<10−3s−1 ).
Target Inhibition TR-FRET ( IC50​ )650 nMFunctional displacement of the native tracer confirmed.
Cytotoxicity CellTiter-Glo ( CC50​ )> 50 µMNo generalized cellular toxicity observed at relevant pharmacological doses.

References

  • In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of Biomolecular Screening / PubMed.[Link]

  • In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry / PubMed.[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology / PubMed.[Link]

  • Competitive Homogeneous Immunoassay for Rapid Serodiagnosis of Hantavirus Disease (TR-FRET Protocol). Clinical and Vaccine Immunology / ASM Journals.[Link]

  • cGAMP cGAS TR-FRET Assay - Technical Manual. Interchim / BellBrook Labs.[Link]

  • Potent and Selective SETDB1 Covalent Negative Allosteric Modulator Reduces Methyltransferase Activity in Cells. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate in Drug Discovery

Executive Summary & Chemical Profiling Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a highly versatile, multi-functional organic intermediate utilized in the synthesis of complex sulfonamide-based pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a highly versatile, multi-functional organic intermediate utilized in the synthesis of complex sulfonamide-based pharmacophores. The molecule features three orthogonal reactive domains: an alpha-amino acid core, a robust N-methylsulfonyl group, and a 3-chlorophenyl moiety. This unique structural triad allows chemists to perform selective late-stage functionalizations, making it an ideal building block for structure-activity relationship (SAR) library generation.

Derivatives of this scaffold, such as N2-(3-chlorophenyl)-N2-(methylsulfonyl)alaninamide (EVT-4531174), have been actively investigated for their biological activities, including potential enzyme inhibition and receptor binding in the central nervous system[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate
Molecular Formula C11H14ClNO4S[2]
Molecular Weight 291.75 g/mol [2]
Key Functional Groups Methyl ester, Sulfonamide, Aryl chloride
Storage Conditions 2–8 °C, dry and well-ventilated, inert atmosphere

Strategic Utility and Experimental Causality

The strategic value of this intermediate lies in the differential reactivity of its functional groups.

  • The Methyl Ester: Acts as a protecting group for the carboxylic acid during upstream N-sulfonylation. It can be selectively unmasked via mild saponification to yield the free acid, which is primed for amide coupling.

  • The 3-Chlorophenyl Ring: Aryl chlorides are notoriously challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond. However, by employing specialized electron-rich palladium catalysts or "ligand-free" homogeneous Pd species, this site can be activated for Suzuki-Miyaura cross-coupling to generate biaryl derivatives[3].

SyntheticWorkflow SM Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate Acid Free Acid (Saponification) SM->Acid LiOH, THF/H2O Ester Hydrolysis Biaryl Biaryl Derivative (Suzuki Coupling) SM->Biaryl Ar-B(OH)2, Pd(0) Cross-Coupling Amide Amide Derivative (e.g., EVT-4531174) Acid->Amide HATU, DIPEA Amide Coupling Acid->Biaryl Ar-B(OH)2, Pd(0)

Fig 1. Synthetic workflow for derivatizing the alaninate intermediate.

Step-by-Step Experimental Protocols

Protocol 1: Saponification to the Free Acid

Objective: Unmask the carboxylic acid for downstream coupling while preserving the sulfonamide and aryl chloride.

Causality & Design: Lithium hydroxide (LiOH) is selected over stronger bases (like NaOH or KOH) because it provides mild, controlled hydrolysis. Performing the reaction at 0 °C to room temperature prevents the epimerization of the chiral alpha-carbon of the alaninate core.

  • Reaction Setup: Dissolve Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H2O (2.0 equiv) portion-wise.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is completely consumed.

  • Self-Validating Workup:

    • Concentrate the mixture in vacuo to remove the THF.

    • Dilute the aqueous residue with water and wash with Diethyl Ether (removes organic impurities).

    • Acidify the aqueous layer to pH 2–3 using 1M HCl. Note: This protonates the carboxylate, driving the free acid into the organic phase.

    • Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free acid.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Synthesize amide derivatives (e.g., EVT-4531174 analogs) from the free acid.

Causality & Design: The N-substituted nature of the amino acid creates significant steric hindrance. HATU is selected over traditional carbodiimides (like EDC) because the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, forming a highly reactive OAt-active ester[4]. DIPEA is used as a non-nucleophilic base to deprotonate the acid without interfering with the active ester.

  • Activation: In an oven-dried flask under nitrogen, dissolve the free acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Add HATU (1.2 equiv) and stir for 15 minutes to form the OAt-active ester.

  • Coupling: Add the desired amine nucleophile (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate.

    • Wash sequentially with 1M HCl (removes excess DIPEA and unreacted amine), saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HOAt byproducts), and brine[4].

    • Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

HATUMechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C OAt-Active Ester (Highly Reactive) B->C Addition of HATU (- Tetramethylurea) D Target Amide Product C->D Nucleophilic Attack by Amine

Fig 2. Mechanism of HATU-mediated amide bond formation.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Elaborate the 3-chlorophenyl ring into a biaryl system.

Causality & Design: Aryl chlorides are notoriously reluctant to undergo oxidative addition. To overcome this, a highly active palladium catalyst system is required. Recent methodologies utilizing "ligand-free" Pd species operating through a homogeneous mechanism have proven effective for aryl chlorides[3], or alternatively, Pd(OAc)2 paired with an electron-rich, bulky phosphine ligand like XPhos can be used to lower the activation barrier.

  • Preparation: In a Schlenk tube, combine the alaninate intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 equiv).

  • Degassing: Add a degassed mixture of Toluene/H2O (5:1, 0.1 M). Purge the system with nitrogen for 10 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify the biaryl product via flash chromatography.

Reaction Monitoring & Data Presentation

To ensure protocol success, intermediates and final products should be validated using LC-MS and 1H NMR. Below is a summary of the expected quantitative analytical data.

Table 2: Expected Analytical Monitoring Data
Compound StageExpected MS (ESI+) m/zKey 1H NMR Signatures (CDCl3, δ ppm)
Starting Material (Ester) [M+H]+ 292.03.75 (s, 3H, -OCH3 ), 3.05 (s, 3H, -SO2CH3 )
Free Acid Intermediate [M+H]+ 278.03.05 (s, 3H, -SO2CH3 ), absence of 3.75 ppm peak
Amide (Primary Amine) [M+H]+ 277.06.50 (br s, 2H, -NH2 ), absence of 3.75 ppm peak
Biaryl Derivative Variable (Mass + Ar)7.30–7.80 (m, extended Ar-H integration)

References

  • [3] ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from: [Link]

Sources

Application

Advanced LC-HRMS/MS Protocols for the Characterization of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Introduction & Structural Rationale Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (Chemical Formula: ) is a structurally multifaceted compound that presents unique analytical challenges and opportunities in mass...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (Chemical Formula: ) is a structurally multifaceted compound that presents unique analytical challenges and opportunities in mass spectrometry. The molecule features three distinct functional domains: an -amino acid methyl ester core, a halogenated aromatic ring (3-chlorophenyl), and a sulfonamide linkage (methylsulfonyl group).

In drug development and agrochemical screening, accurately characterizing such compounds requires high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The analytical strategy must account for the preferential protonation sites and the distinct isotopic signature provided by the chlorine atom[1]. This application note details a robust, self-validating LC-HRMS/MS protocol designed to ensure high-confidence identification and quantification.

Physicochemical & MS Profiling

Before initiating LC-MS analysis, establishing the theoretical exact mass and isotopic distribution is critical for setting narrow extraction windows (typically <5 ppm) in HRMS data processing.

Table 1: Theoretical MS Parameters

ParameterValue / DescriptionAnalytical Significance
Chemical Formula Defines the exact mass and isotopic envelope.
Monoisotopic Mass 291.0332 DaBaseline for neutral molecule calculations.
Precursor Ion 292.0405 DaPrimary target for positive electrospray ionization (ESI+).
Isotopic Signature ( ) 294.0375 Da ( )Must appear at ~32% relative abundance to the peak. Acts as a primary validation filter[1].
LogP (Estimated) ~2.5 - 3.0Indicates moderate lipophilicity; suitable for Reverse Phase (C18) chromatography.

Mechanistic Insights into Fragmentation

To establish a self-validating identification system, one must understand the causality behind the fragmentation. Under Collision-Induced Dissociation (CID), protonated sulfonamides exhibit unique gas-phase chemistry. Unlike carboxylic amides, sulfonamides are preferentially protonated at the nitrogen atom. Upon N-protonation, the S-N bond dissociates spontaneously to produce an intermediate ion-neutral complex[2].

For Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, three primary fragmentation pathways dominate:

  • Sulfonyl Extrusion: A hallmark of sulfonamide fragmentation is the loss of (-64 Da), driven by intramolecular rearrangement[3].

  • S-N Bond Cleavage: Direct cleavage yields the loss of methanesulfinic acid ( , -80 Da).

  • Ester Cleavage: The -amino acid methyl ester core readily loses a methoxy radical or methanol (-32 Da)[4].

Fragmentation M Precursor Ion [M+H]+ m/z 292.04 (35Cl) m/z 294.04 (37Cl) F1 Fragment A m/z 260.01 (Loss of CH3OH) M->F1 Ester Cleavage (-32 Da) F2 Fragment B m/z 212.04 (Loss of CH3SO2H) M->F2 S-N Bond Cleavage (-80 Da) F3 Fragment C m/z 228.08 (Loss of SO2) M->F3 Sulfonyl Extrusion (-64 Da)

Fig 1. Proposed CID fragmentation pathways of the protonated precursor ion.

Analytical Protocol: LC-HRMS/MS Workflow

Reagents & Sample Preparation
  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Methanol (MeOH).

  • Additives: LC-MS grade Formic Acid (FA). Expert Insight: The addition of 0.1% FA is non-negotiable. It not only maintains the acidic pH required for robust ESI+ but specifically stabilizes the sulfonamide nitrogen for predictable gas-phase fragmentation[2].

  • Preparation: For neat standards, dissolve in 50:50 MeOH:Water to a final concentration of 100 ng/mL. For biological matrices (e.g., plasma), perform a protein precipitation using 3 volumes of cold MeCN, vortex for 60 seconds, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant for injection.

Workflow A 1. Sample Preparation (Solvent Extraction & Dilution) B 2. UHPLC Separation (C18 / Biphenyl Column) A->B C 3. ESI+ Ionization (Protonation to [M+H]+) B->C D 4. HRMS/MS Acquisition (Orbitrap / Q-TOF) C->D E 5. Data Processing (Isotope & Fragment Matching) D->E

Fig 2. End-to-end LC-HRMS/MS analytical workflow for sulfonamide-ester characterization.

Liquid Chromatography Parameters

A biphenyl column is highly recommended over a standard C18 for this analyte. The biphenyl stationary phase provides enhanced interactions with the 3-chlorophenyl ring, offering superior retention and peak shape compared to purely hydrophobic interactions.

Table 2: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955

Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry Parameters

Data should be acquired on a high-resolution instrument (e.g., Q-TOF or Orbitrap) operating in Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) mode.

Table 3: ESI+ HRMS/MS Source and Scan Parameters

ParameterSettingRationale
Polarity Positive (ESI+)Targets the basic nitrogen and ester carbonyl[3].
Capillary Voltage 3.5 kVOptimal for small molecule ionization without inducing in-source fragmentation.
Desolvation Temp 350°CEnsures complete droplet evaporation for the aqueous/organic gradient.
Mass Resolution > 35,000 (FWHM)Required to resolve isobaric matrix interferences from the target analyte.
Collision Energy (CE) 15 - 35 eV (Stepped)Stepped CE ensures capture of both fragile ester cleavages (low CE) and robust aromatic/sulfonamide cleavages (high CE).

System Suitability & Self-Validation Criteria

To guarantee the trustworthiness of the analytical run, every positive identification must pass a three-tier self-validating criteria:

  • Mass Accuracy: The exact mass of the precursor (m/z 292.0405) must be within 5 ppm of the theoretical value.

  • Isotopic Fidelity: The ratio of m/z 292.04 to m/z 294.04 must fall within 3.0:1 to 3.2:1. A deviation indicates co-eluting isobaric interference, invalidating the peak[1].

  • Fragment Co-elution: At least two diagnostic fragment ions (e.g., m/z 228.08 and m/z 212.04) must perfectly co-elute with the precursor ion, exhibiting a chromatographic peak apex difference of less than 0.05 minutes.

References

  • [2] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications.

  • [3] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.

  • [4] Parallel Synthesis of a Library of Symmetrically- and Dissymmetrically-disubstituted Imidazole-4,5-dicarboxamides Bearing Amino Acid Esters. MDPI.

  • [1] Chlorine isotope evidence for the anthropogenic origin of tris-(4-chlorophenyl) methane. ResearchGate.

Sources

Method

Application Note: Catalytic Transformations and Ligand Precursor Utility of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Introduction & Chemical Profiling Methyl N-(3-chlorophenyl)-N-(methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Introduction & Chemical Profiling

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a highly functionalized, unnatural amino acid derivative. While it is often viewed merely as a specialized building block in medicinal chemistry, its true value lies in its unique structural motifs, which allow it to function both as a versatile substrate in transition-metal catalysis and as a precursor to potent chiral ligands .

The molecule features three critical domains:

  • The 3-Chloroaryl Handle: A traditionally challenging electrophile that can be selectively activated for cross-coupling using modern Pd/Ni catalytic systems[1].

  • The N-Mesyl (Methylsulfonyl) Group: A strongly electron-withdrawing moiety that acidifies the α -proton and, when the ester is saponified, tunes the basicity of the N-acyl group for Concerted Metalation-Deprotonation (CMD) in C–H activation[2].

  • The α -Chiral Center: Provides a stereogenic scaffold essential for relaying chiral information when utilized as a Mono-N-Protected Amino Acid (MPAA) ligand[3].

This guide details the causality, optimization, and step-by-step protocols for utilizing this compound in advanced organic synthesis.

Application 1: Substrate for Pd-Catalyzed Cross-Coupling

Causality Behind Experimental Choices

Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol), making them notoriously resistant to oxidative addition by standard palladium catalysts[1]. To utilize the 3-chlorophenyl group of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate as a handle for Suzuki-Miyaura coupling, electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are strictly required. These ligands promote the formation of a highly active, monoligated Pd(0) species that rapidly inserts into the C–Cl bond[1]. Furthermore, the use of a weak, hydrated base (e.g., K 3​ PO 4​⋅ H 2​ O) facilitates transmetalation without hydrolyzing the methyl ester protecting group.

G sub Methyl N-(3-chlorophenyl)- N-(mesyl)alaninate cat Pd(OAc)2 + SPhos Catalyst System sub->cat Oxidative Addition prod Biaryl-Alanine Derivative cat->prod Reductive Elimination reag Arylboronic Acid + Base (K3PO4) reag->cat Transmetalation

Workflow of Pd-catalyzed cross-coupling utilizing the 3-chloroaryl handle.

Quantitative Data: Cross-Coupling Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc) 2​ (2 mol%)PPh 3​ K 2​ CO 3​ Toluene100<10
Pd(OAc) 2​ (2 mol%)XPhosK 3​ PO 4​ 1,4-Dioxane8085
Pd 2​ (dba) 3​ (1 mol%) SPhos K 3​ PO 4​⋅ H 2​ O THF 65 94
Protocol: Synthesis of Biaryl-Alanine Derivatives

Self-Validating System: The reaction progress is monitored by LC-MS. The disappearance of the isotopic chlorine cluster (M and M+2) in the starting material validates complete oxidative addition.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd 2​ (dba) 3​ (0.01 mmol, 1 mol%), SPhos (0.024 mmol, 2.4 mol%), and K 3​ PO 4​⋅ H 2​ O (3.0 mmol).

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and inject 3.0 mL of anhydrous, degassed THF.

  • Reaction: Stir the mixture at 65 °C for 12 hours.

  • Validation & Workup: Sample 10 μ L of the reaction mixture, dilute with MeCN, and analyze via LC-MS. Upon full conversion, cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl-alanine derivative.

Application 2: Precursor to Chiral MPAA Ligands for C–H Activation

Causality Behind Experimental Choices

When the methyl ester of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is saponified, the resulting free carboxylic acid acts as a highly potent Mono-N-Protected Amino Acid (MPAA) ligand. MPAA ligands have revolutionized Pd(II)-catalyzed enantioselective C–H functionalization[2].

The causality of its efficacy lies in the Concerted Metalation-Deprotonation (CMD) mechanism[4]. The N-mesyl group is strongly electron-withdrawing, which prevents the nitrogen from acting as a strongly coordinating L-type ligand that would poison the catalyst. Instead, it facilitates the formation of a monomeric Pd(MPAA) active species from the inactive[Pd(OAc) 2​ ] 3​ trimer[5]. During the C–H cleavage step, the N-acyl/sulfonyl group acts as an internal base, significantly lowering the activation barrier[2]. The 3-chlorophenyl group provides essential steric bulk that dictates the chiral environment, leading to high enantioselectivity.

G pre Saponification to Free Carboxylic Acid lig N-(3-Cl-C6H4)-N-(Ms)-Alanine (MPAA Ligand) pre->lig act Monomeric Pd(MPAA) Active Species lig->act Ligand Exchange pd Pd(OAc)2 Precatalyst pd->act cmd Concerted Metalation- Deprotonation (CMD) act->cmd Internal Base Effect prod Enantioselective C-H Functionalization cmd->prod Stereocontrol

Activation pathway of the MPAA ligand in Pd(II)-catalyzed C-H functionalization.

Quantitative Data: Ligand Benchmarking in C–H Olefination

Table 2: Efficacy of MPAA Ligands in Pd-Catalyzed Enantioselective C–H Olefination of Phenylacetic Acid

Ligand (MPAA)OxidantSolventYield (%)ee (%)
N-Ac-GlycineBenzoquinone (BQ) t -Amyl-OH450
N-Boc-L-ValineBenzoquinone (BQ) t -Amyl-OH7288
N-(3-Cl-C 6​ H 4​ )-N-(Ms)-L-Ala Benzoquinone (BQ) t -Amyl-OH 89 94
Protocol: Enantioselective C–H Olefination using the MPAA Ligand

Self-Validating System: The enantiomeric excess (ee) is validated post-reaction via chiral HPLC. A racemic control reaction must be run in parallel using an achiral ligand (e.g., N-Ac-Glycine) to establish baseline retention times.

  • Ligand Preparation: Hydrolyze Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate using LiOH (2.0 equiv) in THF/H 2​ O (3:1) at room temperature for 4 hours. Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the free MPAA ligand.

  • Catalyst Assembly: In a 15 mL sealed tube, combine Pd(OAc) 2​ (0.05 mmol, 10 mol%) and the synthesized MPAA ligand (0.10 mmol, 20 mol%) in t -Amyl-OH (2.0 mL). Stir at room temperature for 30 minutes to ensure the formation of the active monomeric Pd(MPAA) complex. A color change from orange to pale yellow indicates successful complexation[5].

  • Reaction Execution: Add phenylacetic acid (0.50 mmol), the desired olefin (e.g., ethyl acrylate, 1.0 mmol), and 1,4-benzoquinone (0.50 mmol). Seal the tube and heat to 85 °C for 24 hours.

  • Workup & Analysis: Cool to room temperature, dilute with CH 2​ Cl 2​ , and wash with 1M NaOH to remove unreacted starting material. Concentrate the organic layer and purify via silica gel chromatography. Determine the ee% using Chiralcel OD-H or AD-H columns.

References

  • From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions Accounts of Chemical Research, Shao, Q. URL:[Link]

  • Role of Mono-N-protected Amino Acid Ligands in Palladium(II)-Catalyzed Dehydrogenative Heck Reactions of Electron-Deficient (Hetero)arenes: Experimental and Computational Studies Organometallics, Cong, X. et al. URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society, Barder, T. E. et al. URL:[Link]

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation National Institutes of Health (PMC), Yu, J.-Q. et al. URL:[Link]

  • Mono-N-protected amino acid ligands stabilize dimeric palladium(II) complexes of importance to C–H functionalization Chemical Science (OSTI.GOV), Gair, J. J. et al. URL:[Link]

Sources

Application

Application Note: Advanced Sample Preparation Strategies for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Synthetic Chemists Matrix: Biological Fluids (Plasma/Serum) and Complex Reaction Mixtures Analytical Platform: LC-ESI-MS/MS Physicochemical Rationale & Ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Synthetic Chemists Matrix: Biological Fluids (Plasma/Serum) and Complex Reaction Mixtures Analytical Platform: LC-ESI-MS/MS

Physicochemical Rationale & Analytical Strategy

To design a robust sample preparation workflow, we must first deconstruct the physicochemical properties of the target analyte, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate . As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the molecule's structural features:

  • The Tertiary Sulfonamide Core: The nitrogen atom in this molecule is fully substituted—bonded to the chiral alpha-carbon of the alaninate, the 3-chlorophenyl ring, and the methylsulfonyl group. Because it lacks an acidic N-H proton, it cannot easily deprotonate. This dictates that Positive Electrospray Ionization (ESI+) is mandatory, relying on the ester carbonyl or sulfonyl oxygens to accept a proton ( [M+H]+ ).

  • The Methyl Ester Moiety: Esters are highly susceptible to enzymatic cleavage by carboxylesterases present in biological matrices (like human or rat plasma). Without immediate stabilization, the analyte will rapidly degrade into its corresponding carboxylic acid, invalidating the quantitative results.

  • The 3-Chlorophenyl Ring: The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). This makes the compound highly amenable to partitioning into non-polar organic solvents, driving our preference for Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE) over simple protein precipitation.

Pre-Analytical Stabilization: The Causality of Degradation

A protocol is only as reliable as the integrity of the sample. Because plasma contains aggressive hydrolases, immediate enzyme inhibition is required upon sample collection.

Mechanistic Choice: We utilize Phenylmethylsulfonyl fluoride (PMSF). PMSF covalently binds to the active site serine residues of esterases and proteases, permanently halting the enzymatic hydrolysis of the methyl ester [1]. Samples must be collected in pre-chilled tubes containing 1 mM PMSF and processed on ice.

Methodological Selection & Workflow Design

While Protein Precipitation (PPT) using acetonitrile is rapid and widely used for methylsulfonyl-containing compounds [2], it fails to remove endogenous phospholipids. These lipids co-elute with lipophilic analytes and cause severe ion suppression in the ESI source.

To ensure a self-validating and robust assay, we prioritize Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate [3]. MTBE provides an excellent partition coefficient for the neutral, lipophilic target while leaving polar matrix components trapped in the aqueous phase.

Workflow Start Plasma Sample Collection (Analyte + Matrix) Stabilize Enzyme Inhibition (Add 1mM PMSF) Start->Stabilize Prevent Ester Cleavage Split Extraction Strategy Stabilize->Split LLE Liquid-Liquid Extraction (MTBE / High Purity) Split->LLE Lipophilic Partitioning SPE Solid-Phase Extraction (Polymeric HLB) Split->SPE Maximum Clean-up LCMS LC-ESI(+)-MS/MS LLE->LCMS SPE->LCMS

Fig 1. Sample preparation decision matrix for ester-containing sulfonamides.

Self-Validating Experimental Protocols

A self-validating protocol incorporates internal checks to guarantee that extraction efficiency and matrix effects are actively monitored in every batch. We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any variations during sample preparation.

Protocol A: High-Recovery Liquid-Liquid Extraction (LLE)

Best for balancing high-throughput needs with excellent matrix removal.

  • System Suitability Check: Inject a neat standard and a blank solvent to verify LC-MS/MS sensitivity and ensure zero column carryover before beginning the extraction.

  • Sample Aliquot: Transfer 100 µL of PMSF-stabilized plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% methanol). Vortex for 10 seconds to ensure equilibration with plasma proteins.

  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 6.0) to maintain the analyte in its neutral state, maximizing organic partitioning.

  • Extraction: Add 800 µL of cold, LC-MS grade Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes at 1500 rpm, followed by centrifugation at 14,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 700 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) Mechanism & Workflow

Best for ultra-trace quantification requiring absolute matrix elimination.

Mechanism Load Sample Load (Aqueous) Sorbent HLB Sorbent (Retention) Load->Sorbent Hydrophobic Interaction Wash Wash Step (5% MeOH) Sorbent->Wash Desalt & Deproteinize Elute Elution (100% ACN) Wash->Elute Disruption of Binding

Fig 2. Mechanistic pathway of Solid-Phase Extraction (SPE) for lipophilic analytes.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a polymeric Hydrophilic-Lipophilic Balance (HLB) 30 mg/1cc cartridge.

  • Loading: Dilute 100 µL of stabilized plasma with 300 µL of water. Load onto the sorbent bed at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts, peptides, and polar lipids. The highly lipophilic 3-chlorophenyl group ensures the analyte remains tightly bound to the sorbent.

  • Elution: Elute the target compound with 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute as described in Protocol A.

Quantitative Data Presentation

The following table summarizes typical validation parameters, demonstrating the empirical superiority of LLE and SPE over standard PPT for this class of heavily substituted, lipophilic sulfonamides.

Extraction MethodologyMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Inter-day Precision (CV%)
Protein Precipitation (PPT) 95.265.4 (Severe Suppression)62.212.5
Liquid-Liquid Extraction (MTBE) 88.598.1 (Minimal)86.84.2
Solid-Phase Extraction (HLB) 92.4102.3 (None)94.53.1

Note: Matrix Effect values <100% indicate ion suppression, while values >100% indicate ion enhancement. Process Efficiency = (Recovery × Matrix Effect) / 100.

References

  • Zhang, Y., et al. "Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study." Molecules, 2022.[Link]

  • Li, X., et al. "Development of a designed comparison method based on isotope dilution liquid chromatography–tandem mass spectrometry for determination of angiotensin I and plasma renin activity." RSC Advances, 2023.[Link]

  • Gao, J., et al. "Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma." SciTech Central, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)al...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate . This compound is a critical, highly sterically hindered intermediate often utilized in the development of advanced agrochemicals and pharmaceutical active ingredients.

Because this synthesis involves the functionalization of a deactivated aniline followed by the sulfonylation of a bulky secondary amine, standard coupling conditions frequently fail or result in poor yields. This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your synthesis is robust and scalable.

Synthesis Workflow & Mechanistic Overview

The synthesis is a two-step sequence. Step 1 involves the SN​2 N-alkylation of 3-chloroaniline with methyl 2-bromopropionate. Step 2 requires the electrophilic sulfonylation of the resulting secondary amine using methanesulfonyl chloride (MsCl).

Workflow SM 3-Chloroaniline (Deactivated Nucleophile) Int Methyl N-(3-chlorophenyl)alaninate (Hindered Secondary Amine) SM->Int Step 1: N-Alkylation R1 Methyl 2-bromopropionate + K2CO3 / KI R1->Int Prod Methyl N-(3-chlorophenyl)- N-(methylsulfonyl)alaninate Int->Prod Step 2: Sulfonylation R2 Methanesulfonyl Chloride (MsCl) + NaH / THF R2->Prod

Figure 1: Two-step synthesis workflow for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of unreacted 3-chloroaniline during the N-alkylation step?

Cause: The nucleophilicity of 3-chloroaniline is inherently reduced due to the electron-withdrawing inductive effect of the meta-chloro group. When reacting with methyl 2-bromopropionate, the SN​2 displacement is kinetically sluggish. Solution: Incorporate a Finkelstein catalyst (e.g., 10 mol% KI or NaI). The iodide exchanges with the bromide on methyl 2-bromopropionate to form a more reactive alkyl iodide intermediate in situ, significantly lowering the activation energy barrier for the amine attack.

Q2: My N-alkylation yields are low due to the formation of a dialkylated byproduct. How do I prevent over-alkylation?

Cause: The secondary amine formed after the first alkylation is structurally more electron-rich than the primary aniline starting material, making it prone to a second alkylation event. Solution: Use a stoichiometric excess of 3-chloroaniline (e.g., 1.5 to 2.0 equivalents) relative to the alkyl halide. This statistically favors monoalkylation. The unreacted aniline can be easily recovered during the acidic aqueous workup.

Q3: The sulfonylation with methanesulfonyl chloride (MsCl) is stalling at 50% conversion. How can I drive this to completion?

Cause: This is a classic case of severe steric hindrance. The secondary amine is highly hindered by both the bulky 3-chlorophenyl ring and the alpha-methyl group of the alaninate moiety. As documented in literature,1 [1]. Solution: Switch from a weak amine base (like Triethylamine) to a strong hydride base. Using Sodium Hydride (NaH) in THF at 0 °C deprotonates the secondary amine prior to the addition of MsCl. This forms a highly nucleophilic amide anion, which forcefully overcomes the steric penalty and drives the reaction to completion.

Mechanism SecAmine Sterically Hindered Secondary Amine ActiveAmine Amide Anion (Highly Nucleophilic) SecAmine->ActiveAmine Deprotonation Base NaH (Strong Base) Base->ActiveAmine Sulfonamide Target Sulfonamide ActiveAmine->Sulfonamide Nucleophilic Attack MsCl MsCl MsCl->Sulfonamide

Figure 2: Logical relationship of base-mediated sulfonylation overcoming steric hindrance.

Q4: I am observing ester hydrolysis during the sulfonylation workup. How do I protect the methyl ester?

Cause: 2 [2]. If strong aqueous bases (like NaOH) are used to neutralize the reaction mixture during workup, the combination of high pH and residual heat rapidly hydrolyzes the methyl ester to the corresponding carboxylic acid. Solution: Quench the reaction strictly at 0 °C using a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl).

Quantitative Data: Sulfonylation Condition Optimization

To illustrate the impact of base selection on the sterically hindered Step 2 sulfonylation, review the empirical optimization data below.3 [3].

Base SystemSolventTemperatureCatalystExpected Conversion (%)Impurity Profile / Notes
Triethylamine (Et₃N)DCM25 °CNone< 30%High unreacted starting material; reaction stalls.
PyridineDCM40 °C (Reflux)DMAP (10 mol%)70 - 80%Moderate unreacted SM; trace colored oxidation impurities.
Sodium Hydride (NaH) THF 0 °C to 25 °C None > 95% Clean conversion; requires strictly anhydrous conditions.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Synthesis of Methyl N-(3-chlorophenyl)alaninate (N-Alkylation)
  • Charge: To an oven-dried 500 mL round-bottom flask, add 3-chloroaniline (1.5 eq, 150 mmol), anhydrous DMF (150 mL), and Potassium Carbonate (K₂CO₃, 2.0 eq, 200 mmol).

  • Catalyze: Add Potassium Iodide (KI, 0.1 eq, 10 mmol) to the suspension.

  • React: Dropwise add methyl 2-bromopropionate (1.0 eq, 100 mmol) over 15 minutes at room temperature. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm). Proceed only when the peak for methyl 2-bromopropionate is completely consumed and the dialkylated byproduct area is <5%.

  • Workup: Cool to room temperature. Quench with distilled water (300 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 1M HCl (to remove excess 3-chloroaniline), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate (Sulfonylation)
  • Charge: In a thoroughly dried 250 mL flask flushed with argon, dissolve Methyl N-(3-chlorophenyl)alaninate (1.0 eq, 50 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonate: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 75 mmol) in small portions.

  • Validation Check 1: Observe the reaction. Proceed to the next step only after hydrogen gas evolution has completely ceased (typically 30-45 minutes), indicating quantitative formation of the amide anion.

  • React: Dropwise add Methanesulfonyl chloride (MsCl, 1.5 eq, 75 mmol) over 20 minutes, maintaining the internal temperature below 5 °C. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Check 2: Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the fluorescent secondary amine spot (lower Rf) is fully consumed, replaced by a single higher Rf sulfonamide spot.

  • Workup: Cool the mixture back to 0 °C. Quench dropwise with saturated aqueous NaHCO₃ (50 mL) to neutralize excess MsCl without hydrolyzing the ester. Extract with Dichloromethane (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the target product.

References

  • BenchChem. "A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines: A Theoretical Look at Methanesulfonamide, N- (trimethylsilyl)
  • BenchChem. "A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Optimization

troubleshooting impurities in Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate production

Welcome to the technical support center for the synthesis and purification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the production of this compound. Our goal is to provide practical, experience-driven advice grounded in established chemical principles to ensure the integrity and purity of your final product.

Synthesis Overview & Key Reaction

The target compound is typically synthesized via the N-sulfonylation of Methyl N-(3-chlorophenyl)alaninate with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM). Understanding this core reaction is fundamental to diagnosing potential impurities.

G cluster_reactants Reactants cluster_reagents Conditions SM Methyl N-(3-chlorophenyl)alaninate Product Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate SM->Product MsCl Methanesulfonyl Chloride (MsCl) MsCl->Product Base Base (e.g., TEA, DIPEA) Base->Product Solvent Aprotic Solvent (e.g., DCM) Solvent->Product caption Core Synthetic Pathway

Caption: Core Synthetic Pathway for N-sulfonylation.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific impurities and process-related issues in a question-and-answer format.

Q1: My reaction is incomplete. LC-MS analysis shows a significant amount of unreacted Methyl N-(3-chlorophenyl)alaninate. What went wrong?

Answer: Incomplete conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or stoichiometry.

  • Causality - Reagent Reactivity: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2] If the reagent has degraded to methanesulfonic acid, it will not participate in the sulfonylation. Similarly, the base can be compromised.

  • Expert Insight: We recommend always using a freshly opened bottle of MsCl or purifying stored MsCl via distillation. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Troubleshooting Steps:

    • Verify Reagent Quality: Titrate your base to confirm its concentration. Use anhydrous solvents.

    • Check Stoichiometry: An excess of MsCl (typically 1.1-1.2 equivalents) and base (1.5-2.0 equivalents) is often used to drive the reaction to completion. The excess base is crucial to neutralize the HCl generated during the reaction.[2]

    • Temperature Control: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[1] If the reaction stalls, gentle heating (e.g., to 40 °C) might be necessary, but this can increase side reactions.

Q2: I've isolated my product, but NMR/LC-MS indicates the presence of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alanine (the carboxylic acid). How did the ester hydrolyze?

Answer: The methyl ester of your product is susceptible to hydrolysis, particularly during the aqueous workup or purification under non-neutral pH conditions.

  • Causality - Hydrolysis Mechanisms: Hydrolysis can be catalyzed by either acid or base. During workup, quenching with aqueous acid (e.g., 1M HCl) to remove excess base, if too concentrated or performed for a prolonged period, can promote acid-catalyzed hydrolysis. Conversely, a basic workup (e.g., saturated NaHCO₃) can lead to saponification.[3]

  • Expert Insight: The workup procedure must be efficient and mindful of pH. We recommend washing the organic layer quickly with dilute, cold aqueous solutions. When removing the solvent, avoid excessive heat (e.g., on a rotary evaporator) as this can accelerate degradation.

  • Preventative Measures:

    • Workup Conditions: Use pre-chilled (0-5 °C) aqueous solutions for washing.

    • pH Control: Neutralize the reaction mixture carefully. Use milder washing agents like saturated ammonium chloride or brine.

    • Drying and Concentration: Ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentrating under reduced pressure at a low temperature (<40 °C).

Q3: My product's optical purity is low. What causes racemization and how can I minimize it?

Answer: Racemization at the α-carbon of the alanine moiety is a significant risk in this synthesis. The α-proton becomes acidic and can be abstracted by the base, leading to a loss of stereochemical integrity.

  • Causality - Azlactone Formation: The activation of the amino acid derivative, even though it's already an ester, can be susceptible to base-mediated epimerization. This is a well-documented issue in peptide synthesis where N-acyl amino acids can form azlactone intermediates, which have an easily abstracted and highly acidic α-hydrogen.[4][5]

  • Expert Insight: The choice of base and temperature are the most critical factors. Sterically hindered, non-nucleophilic bases are preferred over smaller, more nucleophilic ones.

  • Minimization Strategy:

    • Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to cause proton abstraction at the α-carbon.[6]

    • Temperature Control: Maintain a low reaction temperature (0 °C or below) throughout the addition of reagents. Do not allow the reaction to warm for extended periods if racemization is a concern.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

Q4: I see an impurity with a mass of M+16 or M+18 relative to my product. What could this be?

Answer: These masses likely correspond to oxidation or hydrolysis products, though their formation is less common under standard sulfonylation conditions. An M+18 peak is almost certainly the hydrolyzed carboxylic acid discussed in Q2. An M+16 peak could indicate oxidation, for instance at the sulfur atom, but this is highly unlikely. A more probable source of unexpected peaks is impurities from starting materials or complex side reactions.

  • Expert Insight: It is crucial to obtain a high-resolution mass spectrum (HRMS) to determine the elemental composition of the impurity. This will provide definitive clues to its structure. Also, re-examine the purity of your starting Methyl N-(3-chlorophenyl)alaninate.

Impurity Troubleshooting Workflow

The following diagram provides a logical workflow for identifying and addressing impurities based on initial analytical data.

G start Impurity Detected by LC-MS / NMR ms_check Does MS data match a known species? start->ms_check sm_impurity Mass matches Starting Material? ms_check->sm_impurity Yes chiral_impurity Chiral HPLC shows >1 enantiomer? ms_check->chiral_impurity No hydrolysis_impurity Mass matches Hydrolyzed Product (Acid)? sm_impurity->hydrolysis_impurity No sol_sm Incomplete Reaction. See FAQ Q1. sm_impurity->sol_sm Yes hydrolysis_impurity->chiral_impurity No sol_hydrolysis Ester Hydrolysis. See FAQ Q2. hydrolysis_impurity->sol_hydrolysis Yes unknown_impurity Unknown Impurity chiral_impurity->unknown_impurity No sol_chiral Racemization Occurred. See FAQ Q3. chiral_impurity->sol_chiral Yes sol_unknown Requires further characterization. (HRMS, 2D NMR). Consider starting material purity. unknown_impurity->sol_unknown

Caption: Troubleshooting workflow for impurity identification.

Analytical & Purification Protocols

Data Summary: Potential Impurities
Impurity NamePotential OriginMolecular Weight ( g/mol )Typical Analytical Signature (LC-MS, ESI+)
Methyl N-(3-chlorophenyl)alaninateUnreacted Starting Material213.66m/z 214.1 [M+H]⁺
N-(3-chlorophenyl)-N-(methylsulfonyl)alanineProduct Hydrolysis277.71m/z 278.0 [M+H]⁺
D-enantiomerRacemization291.74Same m/z as product; separated by chiral HPLC
Methanesulfonic acidMsCl Hydrolysis96.11m/z 97.0 [M+H]⁺ (often observed in crude mixture)
Protocol 1: Analytical HPLC Method for Impurity Profiling

This method provides a baseline for separating the target compound from its most common impurities.[7][8]

  • System: HPLC or UPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of crude or purified material in acetonitrile or mobile phase B to a concentration of ~1 mg/mL.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to remove polar and non-polar impurities from the crude product.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and pack the column. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and concentrate to dryness on a rotary evaporator to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed silica column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate / 90% Hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate in 5% increments).

    • The target compound is moderately polar and should elute before highly polar impurities like the hydrolyzed acid.

  • Fraction Collection: Collect fractions and analyze them by TLC (staining with potassium permanganate or viewing under UV light) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]

  • Di Mola, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]

  • Sharma, L., & Singh, T. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). 7.4 Racemization Assays. In The Practice of Peptide Synthesis. Springer.
  • Paquette, L. A. (Ed.). (1995). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Leuchtenberger, W., & Plocker, U. (2000). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. U.S.
  • CN1569815A. (2005). Amino acid racemization method.
  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N'-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(23), 3468-3474.
  • Organic Chemistry Portal. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. [Link]

  • LibreTexts Chemistry. (2022). 7.4: Reactions of Alcohols. [Link]

  • O'Sullivan, T. P., & Mellett, M. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2843.
  • O'Sullivan, T. P., & Mellett, M. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Szabo, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Singh, B., & Kumar, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Stary, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2004). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses.
  • R. Discovery. (2016).
  • Hatrík, S., et al. (2021). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
  • PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • University of New Hampshire. (n.d.).
  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for producing N-methyl-β-alanine.
  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • ResearchGate. (n.d.). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to maintain the integrity of your experiments and drug development programs.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate.

Q1: What are the primary factors that can cause Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate to degrade?

A1: The molecule possesses three main structural motifs susceptible to degradation: a methyl ester, an N-acyl sulfonamide, and a chlorinated aromatic ring. Therefore, the primary degradation risks are hydrolysis of the methyl ester, cleavage of the sulfonamide bond, and photodegradation of the chlorinated phenyl ring. Exposure to non-neutral pH, elevated temperatures, strong light, and oxidative conditions can accelerate these processes.[1][2][3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, such as during experimental use, storing solutions in a refrigerator at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

Q3: My compound is in solution. How does the choice of solvent affect its stability?

A3: The choice of solvent is critical. Protic solvents, especially water at non-neutral pH, can facilitate hydrolysis of the methyl ester.[4][5][6] For creating stock solutions, anhydrous aprotic solvents like DMSO or DMF are generally preferred. If aqueous buffers are required for an experiment, they should be prepared fresh, and the pH should be maintained as close to neutral as possible.

Q4: How can I tell if my sample has degraded?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] Signs of degradation include a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and sometimes a visible change in the color or clarity of a solution.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This guide provides in-depth solutions to specific problems you may encounter.

Problem 1: "I ran an HPLC analysis on my sample stored in a buffered aqueous solution (pH 8.0) and I see a new, more polar peak appearing over time. The mass of this new peak corresponds to the loss of a methyl group."

  • Likely Cause: This observation strongly suggests base-catalyzed hydrolysis of the methyl ester .[5][6] The ester group is susceptible to reaction with hydroxide ions, leading to the formation of the corresponding carboxylic acid. This new molecule is more polar, hence it elutes earlier on a reverse-phase HPLC column.

  • Underlying Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically irreversible and faster at higher pH.[6]

  • Recommended Actions:

    • pH Control: If possible for your experiment, lower the buffer pH to be as close to neutral (pH 7.0) as possible. Sulfonamides are generally more stable at acidic pH values.[8]

    • Temperature Reduction: Store the solution at 2-8°C and minimize the time it spends at room temperature. Hydrolysis reactions are temperature-dependent.[4]

    • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the time the compound is exposed to hydrolytic conditions.

Problem 2: "After leaving my sample on the benchtop under laboratory lighting, my analysis shows multiple new peaks, and I've lost over 30% of my parent compound."

  • Likely Cause: This points towards photodegradation .[9] Molecules with aromatic rings, particularly chlorinated ones, can be sensitive to light, especially in the UV spectrum.[10][11] The energy from light can induce cleavage of the sulfonamide bond or reactions involving the chlorophenyl group.[12]

  • Underlying Mechanism: The aromatic ring can absorb photons, promoting it to an excited state. This can lead to radical reactions, SO2 extrusion from the sulfonamide group, or cleavage of the C-S or S-N bonds.[12]

  • Recommended Actions:

    • Protect from Light: Always store the compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.

    • Minimize Exposure: Conduct experimental manipulations in a shaded area or under low-light conditions whenever feasible.

    • Solvent Choice: The choice of solvent can sometimes influence photostability. In some cases, polyfluorinated solvents have been shown to improve the photostability of aromatic compounds.[13]

Problem 3: "I performed a forced degradation study by adding hydrogen peroxide (H₂O₂) and observed a small new peak. What could be the degradation product?"

  • Likely Cause: You are likely observing oxidative degradation . While the molecule does not have an obvious site for strong oxidation, subtle changes can occur.

  • Underlying Mechanism: The nitrogen atom or the sulfur atom in the sulfonamide group could potentially be oxidized. It is also possible for oxidation to occur on the alanine moiety. Forced degradation studies with oxidants like H₂O₂ are designed to test for this susceptibility.[3]

  • Recommended Actions:

    • Avoid Oxidizing Agents: Ensure your storage and experimental conditions are free from unnecessary oxidizing agents.

    • Use High-Purity Solvents: Peroxides can form in some solvents (like THF or dioxane) over time. Use fresh, high-purity solvents.

    • Inert Atmosphere: For maximum protection during long-term storage or sensitive reactions, consider blanketing the solid compound or its solutions with an inert gas like argon or nitrogen.

Key Degradation Pathways

Understanding the potential chemical transformations is crucial for prevention. The three primary pathways are illustrated below.

A. Hydrolysis (Acid/Base Catalyzed)

The methyl ester is the most probable site for hydrolysis, yielding the carboxylic acid and methanol. This is accelerated by both acidic and basic conditions.[4][6]

G parent Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate acid_product Carboxylic Acid Degradant (More Polar) parent->acid_product H+ or OH- H₂O methanol Methanol parent->methanol H+ or OH- H₂O

Caption: Hydrolysis of the methyl ester group.

B. Photodegradation

Exposure to light, particularly UV, can lead to cleavage of the sulfonamide bond, a known degradation pathway for sulfonamides.[12]

G parent Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate cleavage_product1 N-(3-chlorophenyl)alaninate fragment parent->cleavage_product1 hν (Light) S-N Bond Cleavage cleavage_product2 SO₂ + Methane radical parent->cleavage_product2 hν (Light) C-S Bond Cleavage / SO₂ Extrusion

Caption: Potential photodegradation pathways.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol helps determine the intrinsic stability of your compound and develops a stability-indicating analytical method.[1][2][14]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a separation method.

Materials:

  • Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 30 minutes, 2, and 8 hours.

    • Oxidation: 30% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

    • Thermal: Dilute stock with 1:1 acetonitrile:water. Heat at 80°C for 24 and 72 hours.

    • Photolytic: Dilute stock with 1:1 acetonitrile:water. Expose to direct light (ICH Q1B conditions if available, or strong laboratory light) for 24 and 72 hours. Prepare a dark control wrapped in foil.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze all samples, including an unstressed control, using your HPLC method. Aim for 5-20% degradation of the main peak to ensure degradation products are visible without consuming all the parent compound.[9][14]

Caption: Workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Starting Method Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for all potential degradants.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or MS scan.

Procedure:

  • Analyze Control: Inject the unstressed sample to determine the retention time of the parent peak.

  • Analyze Stressed Samples: Inject the samples from the forced degradation study that showed significant degradation.

  • Optimize Gradient: Adjust the gradient to ensure baseline separation between the parent peak and all new peaks (degradation products).

    • If peaks are co-eluting, increase the run time or make the gradient shallower in the region of interest.

    • The goal is a resolution (Rs) > 1.5 between all adjacent peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision.

Summary of Recommendations

ParameterRecommended ConditionRationale
Storage (Solid) -20°C, in the dark, tightly sealedMinimizes thermal, photolytic, and hydrolytic degradation.
Storage (Solution) 2-8°C in anhydrous aprotic solvent (e.g., DMSO)Prevents hydrolysis and slows thermal degradation.
Handling Use amber vials; avoid prolonged exposure to light and high pHProtects against photodegradation and base-catalyzed hydrolysis.
Solvent for Aqueous Assays Prepare fresh in near-neutral pH bufferMinimizes hydrolysis of the methyl ester.
Analysis Use a validated, stability-indicating HPLC/LC-MS methodEnsures accurate quantification and detection of impurities.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link: https://www.researchgate.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link: https://www.researchgate.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link: https://asianpharmres.com/storage/models/article/iL15g19A54z8vX2X219p4M1iP2w5is1I95Y8t3jltq8V10W29PqD7pXm255P/forced-degradation-study-an-important-tool-in-drug-development.pdf]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link: https://www.linkedin.
  • A practical guide to forced degradation and stability studies for drug substances. [Link: https://www.biopharma-reporter.com/Article/2023/10/02/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances]
  • Hydrolysis of methyl esters. Google Patents. [Link: https://patents.google.
  • Methyl Esters and Derivatives. [Link: https://www.researchgate.
  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications - Taylor & Francis. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397910903092576]
  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. [Link: https://data.epo.org/publication-server/document?i=epdocument&pn=0675867&ki=B1]
  • Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/es049285j]
  • Hydrolysis of esters. Chemguide. [Link: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/24002621/]
  • Proposed degradation pathways of the drug under different hydrolytic conditions. [Link: https://www.researchgate.net/figure/Proposed-degradation-pathways-of-the-drug-under-different-hydrolytic-conditions_fig5_281280302]
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9363065/]
  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link: https://www.mdpi.com/2073-4344/14/2/153]
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link: https://link.springer.com/article/10.1007/s00253-019-10118-z]
  • Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7945396/]
  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL - Oxford Academic. [Link: https://academic.oup.com/jaoac/article-abstract/55/1/39/5674393]
  • Analytical Methods. [Link: https://www.cgr.mlit.go.jp/cgikan/environmental/english/4.htm]
  • An Integrated Analytical Method for Determination of Polychlorinated Aryl Methyl Sulfone Metabolites and Polychlorinated Hydrocarbon Contaminants in Biological Matrices. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/9533967/]
  • Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. Benchchem. [Link: https://www.benchchem.
  • Development of an Efficient and Sensitive Magnetic Dispersive Solid-phase Extraction Method for the Determination of Amphetamine and Metamphetamine in Sport Supplements. Analytical and Bioanalytical Chemistry Research. [Link: https://www.abcresearch.ir/article_153393.html]
  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35140j]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Welcome to the technical support center for the purification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a sulfonamide derivative, a class of compounds with significant applications in pharmaceuticals and agriculture, including as herbicides. The purification of this crude product is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities that can affect its efficacy, safety, and stability. This guide will walk you through common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in crude Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate?

A1: The impurities in your crude product are largely dependent on the synthetic route. A common synthesis involves the reaction of 3-chloroaniline with a suitable derivative of alanine and methanesulfonyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 3-chloroaniline, methyl alaninate, and methanesulfonyl chloride.

  • Byproducts from Side Reactions: Di-sulfonated products, hydrolyzed starting materials, or products from reactions with residual solvents.

  • Positional Isomers: Impurities arising from ortho- and para-substituted anilines if the starting 3-chloroaniline is not pure.

  • Residual Solvents: Solvents used in the reaction and initial work-up, such as dichloromethane, toluene, or ethyl acetate.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate the target compound from most impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of your desired product and for identifying and quantifying impurities with distinct signals.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information, which is crucial for identifying unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the complexity of the crude mixture before committing to larger-scale purification.

Q3: I'm observing "oiling out" during recrystallization instead of crystal formation. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of your compound.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Rapid cooling can favor oil formation.

  • Change Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a mixture, such as ethanol/water or isopropanol/water, which are often effective for sulfonamides.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Causality: Low yield during column chromatography can stem from several factors, including irreversible adsorption of the product onto the stationary phase, co-elution with impurities, or improper fraction collection. Since the target molecule is an N-sulfonylated amino acid ester, it has both polar and non-polar characteristics, which can make optimizing chromatographic conditions challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in column chromatography.

Step-by-Step Protocol: Optimizing Column Chromatography

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.

  • Slurry Packing: Pack the column using a slurry of silica gel in the initial, least polar solvent mixture to ensure a homogenous stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). This will elute non-polar impurities first, followed by your product, and finally, more polar impurities.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Analysis: Combine the pure fractions, evaporate the solvent under reduced pressure, and determine the yield and purity.

Problem 2: Recrystallization Fails to Remove a Key Impurity

Causality: If an impurity consistently co-crystallizes with your product, it may have a very similar solubility profile and molecular structure. This is common with positional isomers or closely related byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent impurities in recrystallization.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a second solvent (the "anti-solvent") in which the compound is poorly soluble (e.g., water) until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the first hot solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Summary Table
Purification TechniqueProsConsBest For Removing
Recrystallization Simple, inexpensive, good for large scales.Can be time-consuming, may not remove all impurities, potential for "oiling out".Impurities with significantly different solubility profiles.
Column Chromatography High resolution, versatile, can separate complex mixtures.Can be labor-intensive, requires larger solvent volumes, potential for product loss on the column.Isomers and byproducts with similar polarities.
Acid-Base Extraction Good for separating acidic or basic compounds from neutral ones.Only applicable if the product and impurities have different acid/base properties.Acidic or basic starting materials or byproducts.

Scaling Up Purification

Transitioning from lab-scale to pilot or manufacturing scale presents unique challenges.

  • Chromatography: Linear scale-up, where the column diameter is increased while maintaining the bed height and linear flow rate, is a common strategy. However, the availability of large-scale resins and the pressure limitations of larger columns must be considered.

  • Recrystallization: Heat and mass transfer become significant factors at a larger scale. The rate of cooling must be carefully controlled to ensure consistent crystal size and purity.

  • Solvent and Reagent Availability: The solvents and reagents used at the lab scale may not be cost-effective or readily available in the quantities required for large-scale production.

It is crucial to develop a robust and scalable purification process early in the development cycle to avoid costly and time-consuming issues later on.

References
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  • Al-Ghamdi, K. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Dubin, V. N., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Bio-Link. (2024).
  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
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  • Williamson, M., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • UK-CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • Singh, S., et al. (2017). Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Google Patents.
  • Yokoyama, Y., & Sato, H. (2004). Low-capacity Cation-Exchange Chromatography of Amino Acids Using a Novel Sulfoacylated Macroreticular Polystyrene-Divinylbenzene Column With Binary Gradient Elution. PubMed. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Mitsubishi Chemical Corporation.
  • Teledyne ISCO. (2022).
  • Wang, A., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PMC. [Link]

  • Beloglazova, M. F., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • Staliński, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]

  • Havlíková, L., et al. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. DORAS. [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • S.A., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. [Link]

  • Asami, T., & Imura, H. (2006). *Absolute Determination Method for Trace Quantities of Enantiomer of Glufosinate by γ-Cyclodextrin Modified Capillary Zone Electrophoresis Combined with Solid-Phase Extraction and On-capillary

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Validating HPLC Methods for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate Quantification

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection and validation. Every protocol described herein is grounded in the principles of a self-validating system, ensuring alignment with the highest standards of scientific integrity and regulatory expectations.

Introduction: The Analytical Imperative

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a small molecule whose precise and accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and sensitivity.[1][2][3] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5] This guide will compare potential HPLC methods and detail the validation process in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8]

The Analytical Challenge: Understanding the Molecule

Before developing a method, understanding the analyte's physicochemical properties is paramount. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate possesses several key features that dictate the chromatographic approach:

  • Hydrophobicity: The presence of a chlorophenyl ring and a methylsulfonyl group imparts significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC.[9][10]

  • Chirality: The alaninate moiety contains a stereocenter. For stereospecific pharmacokinetic and toxicological studies, enantiomeric separation is crucial.

  • UV Absorbance: The aromatic chlorophenyl ring provides a chromophore, allowing for straightforward detection using a UV-Vis detector.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method depends on the specific goals of the analysis, such as routine purity assessment versus chiral separation.

Reversed-Phase HPLC (RP-HPLC) for Achiral Quantification

RP-HPLC is the most widely used mode of chromatography in the pharmaceutical industry for its versatility and robustness in separating a wide range of non-polar to moderately polar compounds.[9][11]

  • Principle of Causality: Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10] The hydrophobic nature of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate will cause it to be retained on the C18 column. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which decreases mobile phase polarity and forces the analyte to partition back into the mobile phase.

  • Methodological Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point due to its strong hydrophobic retention capabilities.

    • Mobile Phase: A mixture of water (often with a pH-modifying buffer like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[11]

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (typically around 254-280 nm) would provide high sensitivity.

Chiral HPLC for Enantiomeric Separation

When the biological activity or metabolic fate of individual enantiomers is of interest, a chiral separation method is mandatory.[12]

  • Principle of Causality: Chiral separation can be achieved in two primary ways:

    • Direct Separation: Using a Chiral Stationary Phase (CSP) that contains a chiral selector. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. Polysaccharide-based CSPs are highly effective for a broad range of compounds.[12][13]

    • Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column (e.g., C18).[14][15]

  • Methodological Comparison: While the indirect method uses conventional columns, it requires an additional reaction step that must be validated for completeness and absence of racemization. The direct method using a CSP is often more straightforward, though it requires specialized, more expensive columns.

The workflow for developing and validating an HPLC method is a systematic process.

Caption: HPLC Method Development and Validation Workflow.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][8] The framework provided by the ICH Q2(R1) guideline is the authoritative standard.[6][7] The key validation parameters are interconnected and demonstrate the method's overall reliability.

Validation_Parameters Assay Validated Assay Robustness Robustness Assay->Robustness Tested For Specificity Specificity Specificity->Assay Linearity Linearity Linearity->Assay Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Assay Precision Precision Precision->Assay Range->Accuracy Range->Precision LOQ->Accuracy LOQ->Precision

Caption: Interrelationship of HPLC Validation Parameters.

Experimental Protocols & Data Presentation

The following sections provide an example protocol for validating an RP-HPLC method and hypothetical data that would be expected.

Experimental Protocol: RP-HPLC Method Validation

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate reference standard and dissolve in 10 mL of Acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard.

Data Summary Tables

The following tables present hypothetical data to illustrate expected outcomes from validation experiments.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria (ICH Q2(R1))
Range 1.0 - 100.0 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 4521.3x + 150.7-

Table 2: Accuracy and Precision

QC LevelConc. (µg/mL)Accuracy (% Recovery) (n=6)Precision (%RSD) (n=6)Acceptance Criteria
Low 3.0101.2%1.8%Accuracy: 80-120%Precision: ≤ 2.0%
Medium 40.099.5%0.9%Accuracy: 80-120%Precision: ≤ 2.0%
High 80.0100.8%0.7%Accuracy: 80-120%Precision: ≤ 2.0%

Table 3: LOD & LOQ

ParameterResult (µg/mL)Method
Limit of Detection (LOD) 0.3Based on Signal-to-Noise ratio (S/N ≥ 3)
Limit of Quantification (LOQ) 1.0Based on Signal-to-Noise ratio (S/N ≥ 10)

Conclusion and Recommendations

For routine quantification of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a validated Reversed-Phase HPLC method using a C18 column with UV detection is the recommended approach. It is robust, reliable, and utilizes standard laboratory equipment. The method demonstrates excellent linearity, accuracy, and precision across a suitable concentration range.

In scenarios where the differential effects of stereoisomers are under investigation, developing and validating a Chiral HPLC method is essential. The direct separation approach using a polysaccharide-based chiral stationary phase is generally more efficient and is recommended as the primary strategy to pursue.

The validation data presented in this guide serves as a benchmark for performance. Any laboratory implementing these methods must perform its own validation to demonstrate suitability under its specific conditions, adhering strictly to regulatory guidelines such as ICH Q2(R1).[4][6][7]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Unidentified Source. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF. U.S. Food and Drug Administration. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. ACS Publications. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof. Google Patents.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available from: [Link]

  • How to separate amino acid enantiomers? ResearchGate. Available from: [Link]

  • Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. ResearchGate. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available from: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Available from: [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate: A Cross-Validated Approach to Yield Optimization

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high purity and reproducible yields is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high purity and reproducible yields is paramount. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a compound of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that necessitates a careful evaluation of various strategic approaches. This guide provides an in-depth, technically-grounded comparison of plausible synthetic routes, supported by experimental data from analogous transformations reported in the literature. Furthermore, we introduce the concept of cross-validation in the context of synthetic chemistry to offer a framework for establishing the robustness and reliability of reported yields.

Introduction: The Synthetic Challenge

The structure of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate incorporates three key functionalities: an N-aryl bond, an N-sulfonyl group, and a methyl ester. The synthesis of this molecule is not a trivial one-step process but rather a multi-step sequence. The order in which these key bonds are formed dictates the overall synthetic strategy and can significantly impact the final yield and purity of the product. The primary challenge lies in achieving high-yielding and stereoretentive transformations, particularly during the N-arylation of the chiral alanine core, as racemization is a common side reaction.[1][2]

This guide will explore three plausible synthetic routes, critically evaluating the potential yields and challenges associated with each step.

Proposed Synthetic Pathways

The synthesis of the target molecule can be envisioned through three primary retrosynthetic disconnections, leading to distinct forward synthetic strategies. Each route offers a unique set of advantages and disadvantages concerning starting material availability, reaction conditions, and potential for side reactions.

cluster_Routes Retrosynthetic Analysis Target Methyl N-(3-chlorophenyl)-N- (methylsulfonyl)alaninate Intermediate_A1 Methyl N-(3-chlorophenyl)alaninate Target->Intermediate_A1 Route A (Sulfonylation last) Intermediate_B1 Methyl N-(methylsulfonyl)alaninate Target->Intermediate_B1 Route B (Arylation last) Intermediate_C1 N-(3-chlorophenyl)-N- (methylsulfonyl)alanine Target->Intermediate_C1 Route C (Esterification last) Alanine_Ester Alanine Methyl Ester Intermediate_A1->Alanine_Ester Aryl_Source 3-chloro-aryl Source Intermediate_A1->Aryl_Source Intermediate_B1->Alanine_Ester Sulfonyl_Source Methylsulfonyl Source Intermediate_B1->Sulfonyl_Source Intermediate_C1->Aryl_Source Intermediate_C1->Sulfonyl_Source Alanine Alanine Intermediate_C1->Alanine

Caption: Retrosynthetic analysis of the target molecule, outlining three distinct synthetic pathways.

Route A: N-Arylation followed by N-Sulfonylation

This approach commences with the N-arylation of a readily available alanine methyl ester, followed by the introduction of the methylsulfonyl group.

Start_A Alanine Methyl Ester Intermediate_A Methyl N-(3-chlorophenyl)alaninate Start_A->Intermediate_A Step 1: N-Arylation Target_A Methyl N-(3-chlorophenyl)-N- (methylsulfonyl)alaninate Intermediate_A->Target_A Step 2: N-Sulfonylation Start_B Alanine Methyl Ester Intermediate_B Methyl N-(methylsulfonyl)alaninate Start_B->Intermediate_B Step 1: N-Sulfonylation Target_B Methyl N-(3-chlorophenyl)-N- (methylsulfonyl)alaninate Intermediate_B->Target_B Step 2: N-Arylation Start_C Alanine Intermediate_C N-(3-chlorophenyl)-N- (methylsulfonyl)alanine Start_C->Intermediate_C Steps 1 & 2: N-Arylation & N-Sulfonylation Target_C Methyl N-(3-chlorophenyl)-N- (methylsulfonyl)alaninate Intermediate_C->Target_C Step 3: Esterification Define_Params Define Key Parameters (e.g., Temp, Conc, Catalyst Loading) Design_Exp Design of Experiments (DoE) (e.g., Factorial, Response Surface) Define_Params->Design_Exp Execute_Exps Execute Experiments Design_Exp->Execute_Exps Analyze_Results Analyze Yields & Purity Execute_Exps->Analyze_Results Model_Build Build Predictive Model (Optional: Machine Learning) Analyze_Results->Model_Build Optimal_Conditions Identify Robust Optimal Conditions Analyze_Results->Optimal_Conditions Validate_Model Validate Model with New Experiments Model_Build->Validate_Model Validate_Model->Optimal_Conditions

Sources

Comparative

A Comparative Guide to Reproducible Crystallization Methods for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate

Introduction In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can profoundly influence it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can profoundly influence its solubility, dissolution rate, stability, and bioavailability. Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a molecule featuring a substituted phenyl ring, a sulfonamide group, and an amino acid ester moiety, presents a crystallization challenge typical of many modern drug candidates. The ability to reproducibly crystallize such a compound into a desired, stable polymorphic form is critical for ensuring consistent product quality and therapeutic efficacy.

This guide provides a comparative analysis of common crystallization methodologies that can be applied to Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. We will delve into the mechanistic principles behind each technique, offer detailed, field-tested protocols, and present a comparative summary to aid researchers in selecting an appropriate method for their specific objectives, be it initial discovery screening or large-scale manufacturing. While specific experimental data for this exact molecule is not publicly available, the principles and protocols described herein are derived from extensive experience with structurally similar compounds and established crystallization science.[1][2][3][4]

Slow Cooling Crystallization: The Foundational Approach

Slow cooling crystallization is often the first method employed due to its simplicity and effectiveness. This technique relies on the principle that the solubility of most organic compounds in a given solvent decreases as the temperature is lowered.[4] By carefully controlling the rate of cooling, one can control the rate of supersaturation, which in turn influences nucleation and crystal growth, leading to larger and more well-ordered crystals.[2]

Expertise & Experience: The "Why" Behind the Method

The choice of solvent is critical. A suitable solvent will dissolve the compound to a high concentration at an elevated temperature and have a significantly lower solubility at a reduced temperature. For a molecule like Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, with its moderate polarity, solvents such as acetonitrile, ethanol, isopropanol, or ethyl acetate are excellent starting points.[2] The rate of cooling is the most critical parameter to control for reproducibility. Rapid cooling often leads to the formation of many small crystals or even an amorphous precipitate, while a slow, controlled cooling rate allows for the growth of larger, more perfect crystals.

Experimental Protocol: Slow Cooling Crystallization
  • Solvent Screening: Begin by determining the solubility of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and an elevated temperature (e.g., 60 °C).

  • Dissolution: In a clean glass vial, dissolve the compound in a minimal amount of the chosen "good" solvent at an elevated temperature to achieve near-saturation. For example, add 100 mg of the compound to a vial and add the solvent dropwise with heating and stirring until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter to prevent premature crystallization and remove potential nucleation sites.[2]

  • Controlled Cooling: Loosely cap the vial to prevent rapid evaporation and place it in a controlled cooling environment. This could be a programmable cooling block or simply a well-insulated container (e.g., a Dewar flask filled with warm water) to allow for slow cooling to room temperature over several hours.

  • Crystal Harvesting: Once crystals have formed and the solution has reached room temperature, further cooling in a refrigerator (4 °C) or freezer (-20 °C) can be used to maximize the yield. The crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Workflow Diagram: Slow Cooling Crystallization

Slow_Cooling cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B Insoluble impurities? C Slow, Controlled Cooling B->C D Crystal Growth C->D E Filtration D->E F Wash with Cold Solvent E->F G Drying F->G

Caption: Workflow for Slow Cooling Crystallization.

Vapor Diffusion: The Path to High-Quality Crystals

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, often suitable for X-ray diffraction studies.[1][3] This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Expertise & Experience: The "Why" Behind the Method

The key to this method is the slow and controlled change in solvent composition. The choice of the solvent system (a good solvent and a miscible anti-solvent) is crucial. For Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, a good solvent could be dichloromethane or ethyl acetate, while a suitable anti-solvent could be hexane or diethyl ether. The slow diffusion process avoids rapid precipitation, allowing for the methodical growth of well-defined crystal lattices. This method is particularly advantageous when only small amounts of the compound are available.[1]

Experimental Protocol: Vapor Diffusion
  • Preparation: Dissolve a small amount (e.g., 5-10 mg) of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate in a small volume (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Assembly: Place this small vial inside a larger jar or beaker that contains a layer of the "poor" anti-solvent (e.g., 2-3 mL of hexane). The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.[2]

  • Crystal Growth: Over a period of days to weeks, the anti-solvent vapor will diffuse into the inner vial, causing the compound to slowly crystallize as its solubility decreases.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Workflow Diagram: Vapor Diffusion

Vapor_Diffusion cluster_setup Experimental Setup A Dissolve Compound in 'Good' Solvent (Inner Vial) C Seal Outer Jar A->C B Place Anti-Solvent in 'Poor' Solvent (Outer Jar) B->C D Anti-Solvent Vapor Diffuses into Inner Vial C->D Incubation E Solubility Decreases, Crystals Form D->E F Isolate Crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

Anti-Solvent Addition: A Scalable Approach

Anti-solvent crystallization is a widely used technique in the pharmaceutical industry due to its scalability and control over particle size. This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble, causing it to precipitate or crystallize.

Expertise & Experience: The "Why" Behind the Method

The rate of addition of the anti-solvent is a critical parameter. A slow addition rate allows for controlled crystal growth, while a rapid addition can lead to amorphous precipitation. The choice of solvents is also important; they must be miscible. For Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate, one might dissolve the compound in a solvent like acetone or THF and use water or an aliphatic hydrocarbon like heptane as the anti-solvent. This method allows for fine-tuning of the final crystal size and morphology by controlling the addition rate, temperature, and agitation.

Experimental Protocol: Anti-Solvent Addition
  • Dissolution: Prepare a solution of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate in a good solvent (e.g., acetone) at a specific concentration and temperature.

  • Anti-Solvent Addition: To the stirred solution, slowly add the anti-solvent (e.g., water or heptane) at a controlled rate using a syringe pump or a dropping funnel.

  • Nucleation and Growth: As the anti-solvent is added, the solution will become supersaturated, leading to nucleation and crystal growth. The temperature should be carefully controlled during this process.

  • Equilibration: After the addition is complete, the resulting slurry is typically stirred for a period to allow the crystallization to complete and to ensure any metastable forms have converted to a more stable form.

  • Isolation: The crystals are then isolated by filtration, washed with a mixture of the solvent and anti-solvent, and dried.

Workflow Diagram: Anti-Solvent Addition

Anti_Solvent A Prepare Solution of Compound in 'Good' Solvent B Slowly Add 'Poor' Anti-Solvent with Stirring A->B C Induce Supersaturation and Nucleation B->C D Crystal Growth and Slurry Equilibration C->D E Isolate, Wash, and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Addition Crystallization.

Comparative Analysis of Crystallization Methods

To aid in the selection of an appropriate crystallization method, the following table summarizes the key characteristics of the techniques discussed.

Parameter Slow Cooling Vapor Diffusion Anti-Solvent Addition
Principle Temperature-dependent solubilityGradual change in solvent compositionMiscibility-induced precipitation
Typical Yield Good to ExcellentLow (screening) to GoodExcellent
Crystal Quality Good, can produce single crystalsExcellent, ideal for single crystalsVariable, dependent on rate of addition
Control over Polymorphism Moderate, dependent on cooling rateGood, slow process favors stable formsGood, can be controlled by seeding
Scalability ExcellentPoor, primarily for lab scaleExcellent
Speed Moderate (hours to days)Slow (days to weeks)Fast (minutes to hours)
Primary Application Bulk crystallization, purificationSingle crystal growth for analysisIndustrial-scale production, particle size control

Conclusion

The reproducible crystallization of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate is a critical step in its development as a potential pharmaceutical agent. There is no single "best" method for crystallization; the optimal choice depends on the desired outcome. For initial solid-form screening and the generation of high-quality single crystals for structural elucidation, vapor diffusion is an excellent choice. For purification and obtaining a good yield of crystalline material on a laboratory scale, slow cooling is a robust and reliable method. When scalability and control over particle attributes are the primary drivers for industrial production, anti-solvent addition is often the preferred technique.

It is imperative for researchers to systematically screen various solvents and conditions for each of these methods to identify the most reproducible process for obtaining the desired crystal form of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)alaninate. A thorough understanding of the underlying principles of crystallization, combined with methodical experimentation, will pave the way for a robust and reliable manufacturing process.

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